3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
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Overview
Description
3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene typically involves multiple steps:
Formation of the Tricyclic Core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. Common reagents include strong acids or bases to facilitate the cyclization reaction.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selective chlorination.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides as the sulfur source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Functionalized derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s sulfur-containing group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- **3-Chloro-5-{[(4-bromophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- **3-Chloro-5-{[(4-fluorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16Cl2N2S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H16Cl2N2S2/c1-10-2-7-13-14(8-10)24-18-16(13)17(20)21-15(22-18)9-23-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
YKZAUHIOUPLVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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